Methyl 5-hydroxypyrazine-2-carboxylate Methyl 5-hydroxypyrazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 13924-95-3
VCID: VC21226011
InChI: InChI=1S/C6H6N2O3/c1-11-6(10)4-2-8-5(9)3-7-4/h2-3H,1H3,(H,8,9)
SMILES: COC(=O)C1=CNC(=O)C=N1
Molecular Formula: C6H6N2O3
Molecular Weight: 154.12 g/mol

Methyl 5-hydroxypyrazine-2-carboxylate

CAS No.: 13924-95-3

Cat. No.: VC21226011

Molecular Formula: C6H6N2O3

Molecular Weight: 154.12 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-hydroxypyrazine-2-carboxylate - 13924-95-3

Specification

CAS No. 13924-95-3
Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
IUPAC Name methyl 6-oxo-1H-pyrazine-3-carboxylate
Standard InChI InChI=1S/C6H6N2O3/c1-11-6(10)4-2-8-5(9)3-7-4/h2-3H,1H3,(H,8,9)
Standard InChI Key VNFXNPFSTYYFCZ-UHFFFAOYSA-N
SMILES COC(=O)C1=CNC(=O)C=N1
Canonical SMILES COC(=O)C1=CNC(=O)C=N1

Introduction

Chemical Identity and Structure

Basic Identification Parameters

Methyl 5-hydroxypyrazine-2-carboxylate is a heterocyclic organic compound classified under pyrazine derivatives. The compound is formally identified through several standard chemical identifiers that provide unambiguous recognition within chemical databases and literature. The primary identification parameters include its unique CAS registry number (13924-95-3), molecular formula (C6H6N2O3), and molecular weight (154.12 or 154.13 g/mol depending on precision) . The compound is also registered in the European Community number system with the EC Number 865-385-7, providing regulatory tracking within European chemical frameworks .

The IUPAC nomenclature designates this compound as methyl 6-oxo-1H-pyrazine-3-carboxylate, though several synonyms exist in the scientific literature and commercial catalogs . From a structural perspective, the compound contains a pyrazine ring with a hydroxyl group at position 5 and a methyl carboxylate group at position 2, creating a functionalized heterocyclic system with potential for further chemical transformations .

Structural Identifiers and Representations

The chemical structure of Methyl 5-hydroxypyrazine-2-carboxylate can be uniquely represented through several standardized chemical identifiers used in computational chemistry and database searching. These identifiers provide unambiguous structural information that allows for precise identification across various chemical platforms and literature sources.

Physical and Chemical Properties

Physical Characteristics

Methyl 5-hydroxypyrazine-2-carboxylate exhibits distinct physical properties that are relevant to its handling, storage, and application in research settings. The compound presents as a solid at room temperature with a color ranging from light-yellow to yellow, gray, or brown, depending on purity and storage conditions . This color variation may serve as a visual indicator of potential degradation or contamination in research-grade samples.

The melting point of this compound has been experimentally determined to fall within the range of 178.0°C to 181.0°C, which is characteristic of many heterocyclic compounds with similar molecular weights . Its relatively high boiling point of approximately 424.1°C at 760 mmHg reflects the compound's stability and intermolecular forces, including potential hydrogen bonding through the hydroxyl group .

The density of Methyl 5-hydroxypyrazine-2-carboxylate has been measured at 1.39 g/cm³, which is consistent with similar heterocyclic compounds containing oxygen and nitrogen atoms . This physical parameter is particularly relevant for volumetric calculations in laboratory settings.

The following table summarizes the key physical properties of Methyl 5-hydroxypyrazine-2-carboxylate:

PropertyValueReference
Physical StateLight-yellow to brown solid
Melting Point178.0°C to 181.0°C
Boiling Point424.1°C at 760 mmHg
Density1.39 g/cm³
Molecular Weight154.12-154.13 g/mol

Chemical Reactivity and Stability

While specific reactivity data for Methyl 5-hydroxypyrazine-2-carboxylate is limited in the provided search results, its chemical structure provides insights into potential reactivity patterns. The compound contains several reactive functional groups, including the methyl ester, which can undergo hydrolysis to form the corresponding carboxylic acid, and the hydroxyl group, which can participate in various substitution or elimination reactions .

The pyrazine ring structure contributes to the compound's aromatic character, influencing its stability and reaction pathways. The nitrogen atoms in the heterocyclic ring may serve as hydrogen bond acceptors or participate in coordination chemistry with metals, potentially expanding its application in catalysis or materials science. The presence of both carbonyl and hydroxyl groups suggests potential for tautomerization between keto and enol forms under certain conditions.

Supplier/Product CodeQuantityPurityQuality ControlReference
ALA-M181401-100g100 grams≥95%Not specified
Thermo Scientific (15244268)1 gram97%HPLC (96% min.)
Chemscene (CS-M3260)5 grams>97.0%Not specified
BLD PharmatechNot specified97%Not specified
GHS CodeStatement TypeDescriptionReference
H302HazardHarmful if swallowed
H315HazardCauses skin irritation
H319HazardCauses serious eye irritation
H332HazardHarmful if inhaled
H335HazardMay cause respiratory irritation
P261PrecautionAvoid breathing dust/fume/gas/mist/vapors/spray
P280PrecautionWear protective gloves/protective clothing/eye protection/face protection
P302+P352PrecautionIF ON SKIN: Wash with plenty of water
P304+P340PrecautionIF INHALED: Remove person to fresh air and keep comfortable for breathing
P305+P351+P338PrecautionIF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

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